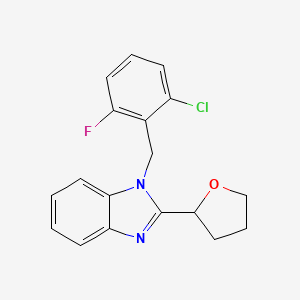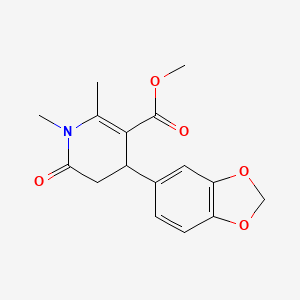![molecular formula C25H20Cl2N2O2 B11057035 (4,6-Dichloro-2,3-dihydro-1H-pyrido[3,2,1-KL]phenoxazin-9-YL)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B11057035.png)
(4,6-Dichloro-2,3-dihydro-1H-pyrido[3,2,1-KL]phenoxazin-9-YL)[3,4-dihydro-1(2H)-quinolinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dichloro-2,3-dihydro-1H-pyrido[3,2,1-KL]phenoxazin-9-YL)[3,4-dihydro-1(2H)-quinolinyl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes both pyrido and quinolinyl groups, which are known for their significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloro-2,3-dihydro-1H-pyrido[3,2,1-KL]phenoxazin-9-YL)[3,4-dihydro-1(2H)-quinolinyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,2,1-KL]phenoxazin core, followed by the introduction of the dichloro substituents. The final step involves the coupling of the pyrido[3,2,1-KL]phenoxazin core with the 3,4-dihydro-1(2H)-quinolinylmethanone moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloro-2,3-dihydro-1H-pyrido[3,2,1-KL]phenoxazin-9-YL)[3,4-dihydro-1(2H)-quinolinyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4,6-Dichloro-2,3-dihydro-1H-pyrido[3,2,1-KL]phenoxazin-9-YL)[3,4-dihydro-1(2H)-quinolinyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its heterocyclic structure makes it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (4,6-Dichloro-2,3-dihydro-1H-pyrido[3,2,1-KL]phenoxazin-9-YL)[3,4-dihydro-1(2H)-quinolinyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(4,6-Dichloro-2,3-dihydro-1H-pyrido[3,2,1-KL]phenoxazin-9-YL)[3,4-dihydro-1(2H)-quinolinyl]methanone: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H20Cl2N2O2 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
(10,12-dichloro-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaen-5-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C25H20Cl2N2O2/c26-18-14-19(27)24-23-17(18)7-4-11-28(23)21-10-9-16(13-22(21)31-24)25(30)29-12-3-6-15-5-1-2-8-20(15)29/h1-2,5,8-10,13-14H,3-4,6-7,11-12H2 |
InChI Key |
HPGKASVOCAJNEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(C=C3)N5CCCC6=C5C(=C(C=C6Cl)Cl)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11056979.png)
![1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea](/img/structure/B11056986.png)
![1-(4-chlorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11056989.png)
![4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether](/img/structure/B11056994.png)
![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(4-methylphenyl)-3-(4-pyridinyl)-](/img/structure/B11056996.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(propan-2-yl)benzamide](/img/structure/B11056997.png)

![4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-methyl-1-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11057005.png)
![2-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11057013.png)
![11-(3,4,5-trimethoxyphenyl)-4,6,7,8,9,11-hexahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11057014.png)
![3-(4-chlorophenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11057018.png)
![diethyl (2E)-2-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11057024.png)
![methyl 3-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11057039.png)
